1-Chloro-3-methyl-1-pentyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C6H9ClO It is a derivative of 3-methyl-1-pentyn-3-ol, where one of the hydrogen atoms is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-1-pentyn-3-ol can be synthesized through the chlorination of 3-methyl-1-pentyn-3-ol. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 3-methyl-1-pentyn-3-ol derivatives.
Oxidation: 3-methyl-1-pentyn-3-one or 3-methyl-1-pentanoic acid.
Reduction: 1-chloro-3-methyl-1-penten-3-ol or 1-chloro-3-methylpentane.
Scientific Research Applications
1-Chloro-3-methyl-1-pentyn-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-3-methyl-1-pentyn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The presence of the chlorine atom and the triple bond in its structure contributes to its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
3-Methyl-1-pentyn-3-ol: The parent compound without the chlorine atom.
1-Chloro-3-pentyn-3-ol: A similar compound with a different alkyl group.
3-Chloro-1-pentyn-3-ol: A positional isomer with the chlorine atom at a different position.
Uniqueness: 1-Chloro-3-methyl-1-pentyn-3-ol is unique due to the presence of both a chlorine atom and a triple bond in its structure. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
31857-86-0 |
---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
1-chloro-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C6H9ClO/c1-3-6(2,8)4-5-7/h8H,3H2,1-2H3 |
InChI Key |
QEAYVMNOZPBEII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.